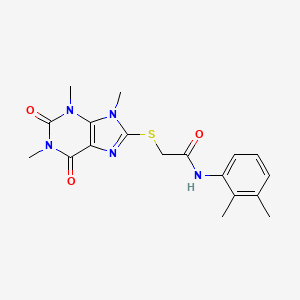
N-(2,3-dimethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is an attractive target for the treatment of B-cell malignancies.
Scientific Research Applications
Antibacterial, Antifungal, and Anthelmintic Activity
Research has demonstrated that derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide exhibit significant antibacterial, antifungal, and anthelmintic activities. These compounds were synthesized, characterized, and screened, showing potential as agents against various microbial and helminthic infections. Some derivatives also showed promise in molecular docking studies, indicating their potential as lead compounds for further drug development (Khan et al., 2019).
Vibrational Spectroscopic Analysis
Another study focused on the vibrational spectroscopic signatures of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, analyzing its antiviral properties through Raman and Fourier transform infrared spectroscopy. The research utilized density functional theory for molecular characterization, providing insights into the compound's structure and electronic properties. This analysis offers a foundation for understanding the compound's interactions and stability, which could be relevant for its application in antiviral therapies (Mary et al., 2022).
Molecular Docking and Cytotoxicity Studies
Further research into N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides has revealed their potential as antibacterial agents. The study encompassed the synthesis, pharmacological evaluation, molecular docking, and cytotoxicity assessments of these compounds, identifying them as potential leads for the development of new antibacterial drugs. This work highlights the importance of molecular docking in determining the binding efficiency of potential drug candidates to target proteins (Siddiqui et al., 2014).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-10-7-6-8-12(11(10)2)19-13(24)9-27-17-20-14-15(21(17)3)22(4)18(26)23(5)16(14)25/h6-8H,9H2,1-5H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJMCERVBDDSBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

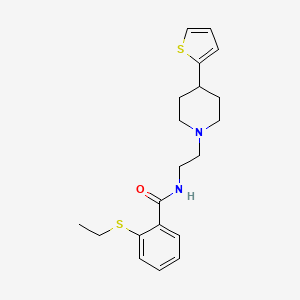
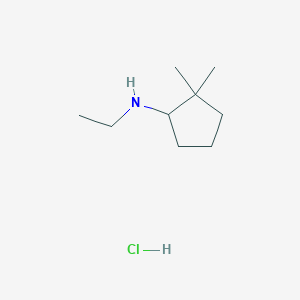
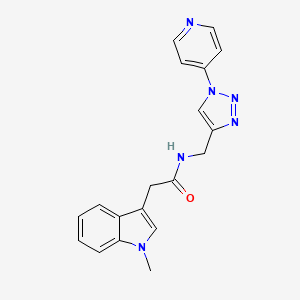
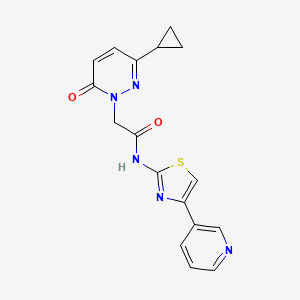

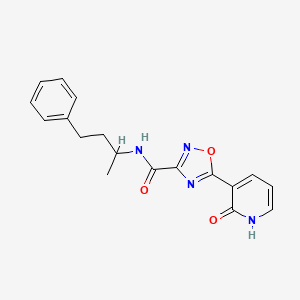

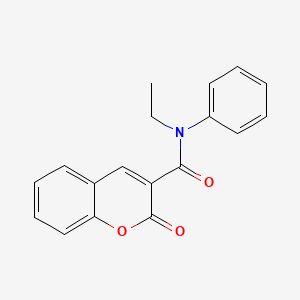
![3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2414025.png)
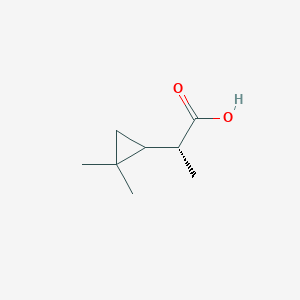
![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2414030.png)

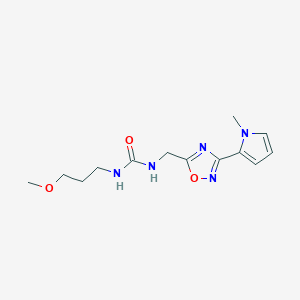
![N-ethyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B2414037.png)